

An In-depth Technical Guide to 4-Bromo-2-(2-methoxyethoxy)pyridine

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Compound of Interest

Compound Name: 4-Bromo-2-(2-methoxyethoxy)pyridine

Cat. No.: B577935

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Abstract: This technical guide provides a comprehensive overview of **4-Bromo-2-(2-methoxyethoxy)pyridine**, CAS number 1289131-55-0, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discusses its applications in drug discovery. Safety and handling procedures are also provided to ensure its effective and safe utilization in a research environment. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction and Strategic Importance

Heterocyclic compounds, particularly pyridine derivatives, are foundational scaffolds in the pharmaceutical industry, present in a vast number of FDA-approved drugs.^[1] **4-Bromo-2-(2-methoxyethoxy)pyridine** has emerged as a valuable and versatile building block for the synthesis of complex molecular architectures. Its strategic importance lies in the orthogonal reactivity of its two key functional handles: the 4-position bromo substituent, which is primed for metal-catalyzed cross-coupling reactions, and the 2-position methoxyethoxy group, which modulates the electronic properties of the pyridine ring and can influence solubility and pharmacokinetic properties.

The pyridine core itself is a privileged structure in drug discovery, offering a combination of metabolic stability, aqueous solubility, and the ability to act as a hydrogen bond acceptor.^[2]

The specific substitution pattern of this compound allows for precise, late-stage diversification, a critical advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.^{[3][4]}

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of **4-Bromo-2-(2-methoxyethoxy)pyridine** are summarized below.

Property	Value	Source
CAS Number	1289131-55-0	[5][6]
Molecular Formula	C ₈ H ₁₀ BrNO ₂	[5]
Molecular Weight	232.08 g/mol	[5]
Appearance	Off-white to light yellow solid or oil	Supplier Data
Purity	≥95%	[5][7]
SMILES	<chem>COCCOc1cc(Br)ccn1</chem>	[5]
InChIKey	Not readily available	

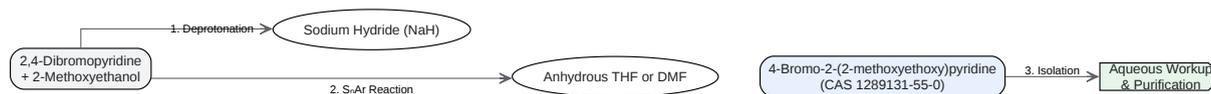
Synthesis and Manufacturing

While specific literature on the synthesis of CAS 1289131-55-0 is not abundant, a reliable synthetic route can be constructed based on established pyridine chemistry. A common and efficient method involves the nucleophilic aromatic substitution (S_NAr) of a di-halogenated pyridine precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

The most logical precursor for this synthesis is 2,4-dibromopyridine. The greater lability of the halogen at the 2-position of the pyridine ring towards nucleophilic attack allows for a

regioselective substitution.



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Caption: Proposed synthesis workflow for **4-Bromo-2-(2-methoxyethoxy)pyridine**.

Detailed Experimental Protocol

Materials:

- 2,4-Dibromopyridine
- 2-Methoxyethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methoxyethanol (1.2 equivalents) to anhydrous THF.

- **Deprotonation:** Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Causality Note: NaH is a strong, non-nucleophilic base used to deprotonate the alcohol, forming the sodium alkoxide in situ. This significantly increases the nucleophilicity of the oxygen, which is essential for attacking the electron-deficient pyridine ring.
- **Reaction:** Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 2,4-dibromopyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
- **Completion:** After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
- **Workup:** Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
- **Extraction:** Dilute the mixture with water and extract with ethyl acetate (3x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Synthetic Utility

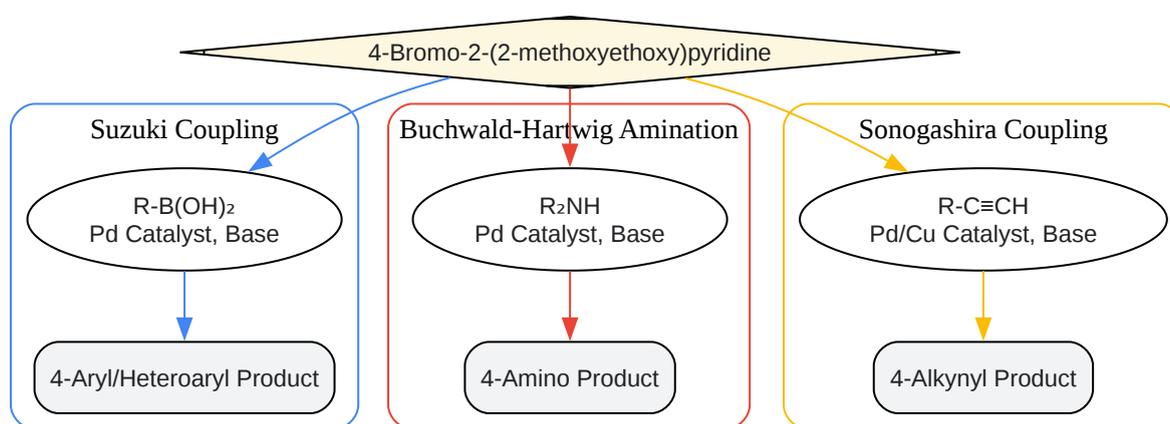
The utility of **4-Bromo-2-(2-methoxyethoxy)pyridine** stems from the reactivity of the C4-Bromo bond. This position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing molecular complexity. The reactivity of bromo-pyridines in such transformations is well-documented.^{[8][9]}

Key Chemical Transformations

The C-Br bond can be functionalized via several powerful C-C and C-N bond-forming reactions:

- **Suzuki-Miyaura Coupling:** Reaction with aryl or heteroaryl boronic acids/esters to form biaryl structures.

- Buchwald-Hartwig Amination: Reaction with primary or secondary amines to install nitrogen-based functional groups.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Heck Coupling: Reaction with alkenes.



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Caption: Key cross-coupling reactions of **4-Bromo-2-(2-methoxyethoxy)pyridine**.

Example Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 4-position of the pyridine ring.

Materials:

- **4-Bromo-2-(2-methoxyethoxy)pyridine** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol %)[10]
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equiv)

- Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

- Setup: To a reaction vessel, add **4-Bromo-2-(2-methoxyethoxy)pyridine**, the arylboronic acid, and the base.
- Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
- Solvent and Catalyst: Add the degassed solvent mixture, followed by the palladium catalyst. Causality Note: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and deactivate it, leading to poor yields. The base is required for the transmetalation step of the catalytic cycle.
- Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
- Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by column chromatography.

Applications in Drug Discovery

The 2-alkoxy-4-substituted pyridine motif is a common feature in a variety of biologically active molecules. For instance, series of 2-aryloxy-4-alkoxy-pyridines have been identified as potent antagonists for the corticotropin-releasing factor 1 (CRF1) receptor, with potential applications as antidepressant drugs.^{[3][4]} While direct public-domain examples citing CAS 1289131-55-0 are limited to its availability as a building block, its structure is highly analogous to intermediates used in the synthesis of complex pharmaceutical agents.^{[11][12]}

The methoxyethoxy side chain can serve to improve physicochemical properties, such as solubility, and may engage in beneficial interactions within a target protein's binding pocket. Its primary role, however, is as a stable ether linkage that correctly positions the pyridine core for further functionalization at the 4-position, enabling the exploration of SAR by systematically varying the substituent introduced via cross-coupling.

Safety, Handling, and Storage

As a brominated organic compound, **4-Bromo-2-(2-methoxyethoxy)pyridine** requires careful handling. While specific toxicology data for this compound is not available, guidelines for analogous brominated pyridines should be followed.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[\[13\]](#)[\[14\]](#)
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[\[13\]](#)[\[16\]](#) Avoid contact with skin and eyes.[\[13\]](#)[\[17\]](#) In case of contact, wash the affected area immediately with plenty of water.[\[13\]](#)
- Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[\[16\]](#)[\[17\]](#) Keep the container tightly sealed.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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